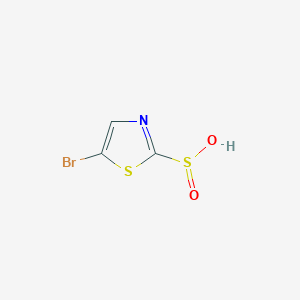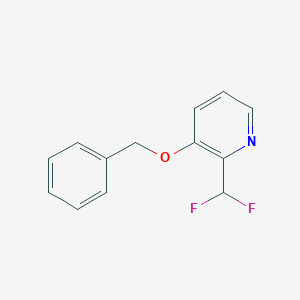
N-(2-methoxyethyl)-5-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-5-methylquinazolin-4-amine is a chemical compound with a quinazoline core structure Quinazolines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 5-Methyl Group: This step often involves alkylation reactions using methylating agents like methyl iodide.
Attachment of the N-(2-methoxyethyl) Group: This is usually done through nucleophilic substitution reactions where the quinazoline core is reacted with 2-methoxyethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-5-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated quinazoline derivatives, nucleophiles like amines or thiols, under reflux conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
N-(2-methoxyethyl)-5-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methoxyethyl)-5-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- 2-Methoxyethanol
Uniqueness
N-(2-methoxyethyl)-5-methylquinazolin-4-amine stands out due to its unique combination of the quinazoline core with the N-(2-methoxyethyl) and 5-methyl groups. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-5-methylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-9-4-3-5-10-11(9)12(15-8-14-10)13-6-7-16-2/h3-5,8H,6-7H2,1-2H3,(H,13,14,15) |
InChI 键 |
JSDSMAUXAFBREX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=CN=C2NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



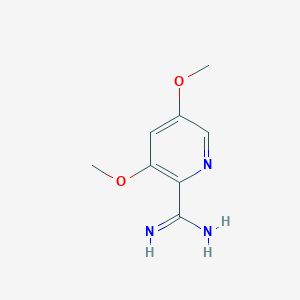
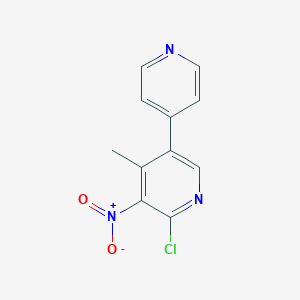
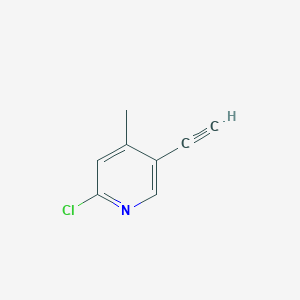
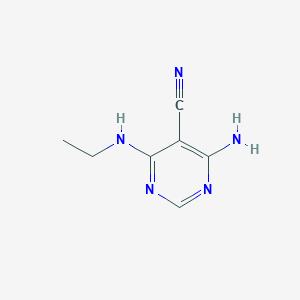

![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
